2-chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine
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Overview
Description
2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine is an organic compound with the molecular formula C10H9ClF3N It is a derivative of pyridine, characterized by the presence of a chloro group at the 2-position and a trifluoromethyl-substituted cyclobutyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the reaction of 2-chloropyridine with a cyclobutyl derivative containing a trifluoromethyl group. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids or esters as reagents . The reaction conditions generally include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation may produce a pyridine N-oxide.
Scientific Research Applications
2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with intracellular targets. The chloro group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Similar structure but lacks the cyclobutyl group, which may affect its reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyridine:
2-Chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group instead of a trifluoromethyl group, which can significantly alter its chemical behavior and applications.
Uniqueness: 2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both a chloro group and a trifluoromethyl-substituted cyclobutyl group. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2758004-85-0 |
---|---|
Molecular Formula |
C10H9ClF3N |
Molecular Weight |
235.6 |
Purity |
95 |
Origin of Product |
United States |
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